

Check Availability & Pricing

# SBI-0206965: A Dual Inhibitor of AMPK and ULK1 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | SBI-0206965 |           |
| Cat. No.:            | B610725     | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

SBI-0206965 has emerged as a potent small molecule inhibitor, initially identified for its high selectivity against the autophagy-initiating kinase ULK1. Subsequent research has revealed its significant inhibitory activity against AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This dual inhibitory capability positions SBI-0206965 as a critical tool for investigating the intricate interplay between cellular metabolism and autophagy. This technical guide provides an in-depth overview of the mechanism of action of SBI-0206965, its effects on AMPK and ULK1 signaling pathways, and detailed protocols for key experimental assays.

### Introduction

AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) are serine/threonine kinases that play pivotal roles in cellular stress responses. AMPK acts as a master sensor of cellular energy status, while ULK1 is a key initiator of the autophagic process. The discovery of **SBI-0206965** as a dual inhibitor of both kinases provides a unique pharmacological tool to dissect their individual and combined functions in various physiological and pathological contexts, including cancer and metabolic disorders.

#### **Mechanism of Action**



**SBI-0206965** is a cell-permeable aminopyrimidine derivative that directly inhibits the kinase activity of both AMPK and ULK1.[1] Biochemical characterization has revealed that **SBI-0206965** acts as a mixed-type inhibitor of AMPK.[1] A co-crystal structure of the AMPK kinase domain in complex with **SBI-0206965** has shown that the drug occupies a pocket that partially overlaps with the ATP-binding site, classifying it as a type IIb inhibitor.[1]

Interestingly, treatment of cells with **SBI-0206965** can lead to a paradoxical increase in the phosphorylation of AMPK at its activating site, Threonine 172 (Thr172), despite the inhibition of its downstream targets.[2] This phenomenon is attributed to **SBI-0206965** promoting phosphorylation by the upstream kinase LKB1 at lower concentrations and increasing the cellular AMP:ATP ratio at higher concentrations.[2]

The inhibitory action of **SBI-0206965** is sensitive to the "gatekeeper" residue within the kinase domain.[3][4] Kinases with a large gatekeeper residue, particularly methionine, are more susceptible to inhibition by **SBI-0206965**.[3][4] Mutation of this methionine to a smaller amino acid, such as threonine, confers resistance to the inhibitor.[3][4]

## Quantitative Data: Inhibitory Potency and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory activity of **SBI-0206965** against its primary targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Notes                                                   |
|---------------|-----------|---------------------------------------------------------|
| ULK1          | 108       | Highly selective over ULK2.[5] [6][7]                   |
| ULK2          | 711       | Approximately 7-fold less sensitive than ULK1.[5][6][7] |
| α1 AMPK       | 400       | Potent inhibitor.[8]                                    |
| α2 AMPK       | 330       | Potent inhibitor.[8]                                    |



Table 2: Cellular Assay Concentrations and Effects

| Cell Line                       | Concentration      | Incubation Time | Observed Effect                                                                             |
|---------------------------------|--------------------|-----------------|---------------------------------------------------------------------------------------------|
| A498 and ACHN cells             | 5-20 μΜ            | 24 hours        | Induction of apoptosis during starvation.[6]                                                |
| HEK293T cells                   | ~5 μM              | Not Specified   | Inhibition of Vps34 Ser249 and Beclin1 Ser15 phosphorylation.[9]                            |
| U2OS cells                      | 9.2 - 42 μM (IC50) | Not Specified   | Inhibition of MK-8722-<br>stimulated<br>phosphorylation of<br>ACC, GBF1, and<br>Raptor.[10] |
| Murine Embryonic<br>Fibroblasts | 10 μΜ              | 1 hour          | Inhibition of ULK1/2<br>kinase activity.[8]                                                 |

## **Signaling Pathways**

**SBI-0206965** disrupts key signaling cascades by inhibiting AMPK and ULK1. The following diagrams illustrate the canonical pathways and the points of inhibition by **SBI-0206965**.





Click to download full resolution via product page

Caption: **SBI-0206965** inhibits both AMPK and ULK1, disrupting metabolic and autophagic signaling.



# Experimental Protocols In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies used to characterize the inhibitory activity of **SBI-0206965** against ULK1.[5]

Objective: To determine the IC50 of SBI-0206965 for ULK1 kinase activity.

#### Materials:

- Recombinant Flag-ULK1 (expressed in and purified from HEK293T cells)
- Recombinant GST-Atg101 (substrate)
- Kinase Buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2)
- ATP (100 μM final concentration, containing y-<sup>32</sup>P-ATP)
- SBI-0206965 (various concentrations)
- SDS-PAGE gels
- PhosphorImager

#### Procedure:

- Transfect HEK293T cells with a Flag-ULK1 expression vector.
- After 20 hours, lyse the cells and immunoprecipitate Flag-ULK1 using anti-Flag antibody conjugated beads.
- Wash the immunoprecipitate three times with IP buffer and once with kinase buffer.
- Set up the kinase reactions in kinase buffer containing 1 μg of GST-Atg101 as the substrate.
- Add varying concentrations of **SBI-0206965** to the reactions.
- Initiate the reaction by adding 100 μM ATP (spiked with y-32P-ATP).







- Incubate the reactions for a defined period (e.g., 30 minutes) at 30°C.
- Stop the reactions by adding SDS-PAGE loading buffer and boiling.
- Separate the reaction products by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Image the screen using a PhosphorImager and quantify the band corresponding to phosphorylated GST-Atg101.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





Click to download full resolution via product page

Caption: Workflow for an in vitro kinase assay to determine the IC50 of SBI-0206965.



## **Cellular Autophagy Inhibition Assay**

This protocol describes a method to assess the effect of **SBI-0206965** on autophagy in cultured cells.

Objective: To determine if **SBI-0206965** inhibits autophagy in a cellular context.

#### Materials:

- A498 or ACHN human kidney cancer cells
- Earle's Balanced Salt Solution (EBSS) for starvation
- **SBI-0206965** (0, 5, 10, 20 μM)
- Lysis buffer
- Primary antibodies against LC3B and p62
- Secondary antibodies (HRP-conjugated)
- Western blot apparatus and reagents

#### Procedure:

- Plate A498 or ACHN cells and allow them to adhere overnight.
- Induce autophagy by replacing the growth medium with EBSS (starvation medium).
- Treat the cells with the indicated concentrations of SBI-0206965 for 24 hours.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against LC3B and p62. The accumulation of LC3B-I and p62 is indicative of autophagy inhibition.
- Incubate with the appropriate HRP-conjugated secondary antibodies.



- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analyze the changes in LC3B-I/II and p62 levels relative to the control.

## **Off-Target Effects and Considerations**

While **SBI-0206965** is a potent inhibitor of AMPK and ULK1, it is important to consider its potential off-target effects. A kinase screen against 140 human protein kinases revealed that **SBI-0206965** can inhibit other kinases, including members of the AMPK-related kinase family such as NUAK1 and MARK3/4, with equal or greater potency than AMPK or ULK1.[3][4][11] Furthermore, at higher concentrations (≥25 µM), **SBI-0206965** has been shown to inhibit insulin signaling and glucose uptake in an AMPK-independent manner in C2C12 myotubes.[3][4][11] These findings underscore the importance of using appropriate controls and interpreting data with caution, particularly when using higher concentrations of the inhibitor.

### Conclusion

**SBI-0206965** is a valuable research tool for the study of AMPK and ULK1 signaling. Its dual inhibitory activity allows for the investigation of the crosstalk between cellular energy sensing and autophagy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize **SBI-0206965** in their studies. Careful consideration of its off-target effects is crucial for the accurate interpretation of experimental results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]







- 3. portlandpress.com [portlandpress.com]
- 4. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SBI-0206965 | Cell Signaling Technology [cellsignal.com]
- 8. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. BAY-3827 and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SBI-0206965: A Dual Inhibitor of AMPK and ULK1 Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610725#role-of-sbi-0206965-in-inhibiting-ampk-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com